molecular formula C18H12F2N2O4S B2717303 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate CAS No. 877636-03-8

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

Cat. No.: B2717303
CAS No.: 877636-03-8
M. Wt: 390.36
InChI Key: JVRAURCDLIBCDS-UHFFFAOYSA-N
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Description

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C18H12F2N2O4S and its molecular weight is 390.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to "[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate" have been synthesized and evaluated for their anticancer properties. For example, novel fluoro-substituted benzo[b]pyran derivatives have shown anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, indicating their potential in cancer treatment research (Hammam et al., 2005).

Synthetic Methodologies and Molecular Derivatives

The synthesis of pyrimidine thione derivatives and their subsequent reactions to form various molecular structures indicate the versatility of this compound in creating a wide range of chemical entities. These synthetic pathways allow for the exploration of chemical space for potential biological activities. For instance, pyrimidine derivatives have been synthesized through reactions with aromatic aldehydes, leading to products with varied potential applications in medicinal chemistry and as intermediates for further chemical modifications (Erkin & Krutikov, 2011).

Antimicrobial Activities

Derivatives starting from related compounds have been investigated for their antimicrobial properties. The synthesis of thiopyrimidine and thiazolopyrimidine derivatives from 2,6-dibenzylidene-3-methylcyclohexanone and their antimicrobial activities showcase the potential use of these compounds in developing new antimicrobial agents (Hawas et al., 2012).

Antihypertensive Agents

The exploration of thiosemicarbazides, triazoles, and Schiff bases, derived from similar compounds, as antihypertensive α-blocking agents demonstrates the pharmaceutical application potential. The pharmacological screening of these compounds revealed good antihypertensive activity with low toxicity, indicating their potential in therapeutic applications (Abdel-Wahab et al., 2008).

Mechanism of Action

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O4S/c1-10-5-6-21-18(22-10)27-9-11-7-14(23)15(8-25-11)26-17(24)16-12(19)3-2-4-13(16)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRAURCDLIBCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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